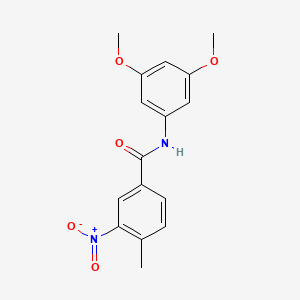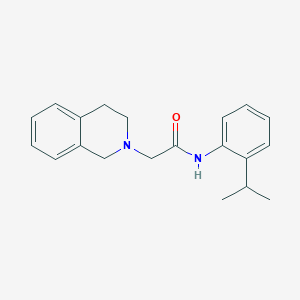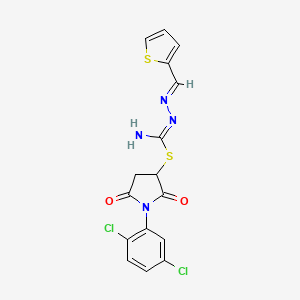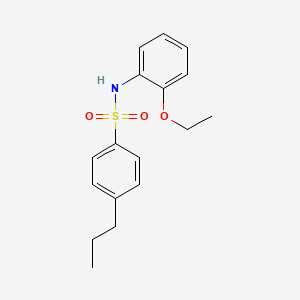![molecular formula C15H11ClF3NO2 B5884749 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)
5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFB-TBOA, is a chemical compound that belongs to the class of benzoic acid derivatives. It is a potent and selective inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. Glutamate is the major excitatory neurotransmitter in the brain, and its dysfunction has been implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been extensively studied for its potential therapeutic applications, as well as its usefulness as a research tool in neuroscience.
Wirkmechanismus
5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide acts as a non-competitive inhibitor of glutamate transporters, binding to a site that is distinct from the substrate binding site. It blocks the uptake of glutamate by binding to the transporter in a way that prevents the conformational changes required for substrate transport. This results in an accumulation of extracellular glutamate, which can lead to overstimulation of glutamate receptors and subsequent neuronal damage.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It can increase the extracellular concentration of glutamate in a dose-dependent manner, leading to excitotoxicity and neuronal damage. It has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and GABA. In addition, 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders, such as epilepsy and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide as a research tool is its high selectivity and potency for glutamate transporters, particularly EAAT2. This allows for the specific manipulation of glutamate levels in different brain regions, which can be used to study the role of glutamate in various physiological and pathological conditions. However, 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has some limitations, such as its potential toxicity and off-target effects. It can also interfere with other glutamate-dependent processes, such as synaptic plasticity and learning and memory.
Zukünftige Richtungen
There are several future directions for the use of 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in neuroscience research. One area of interest is the investigation of the role of glutamate transporters in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the development of more selective and potent inhibitors of glutamate transporters, which could be used as potential therapeutic agents for neurological disorders. Furthermore, the use of 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in combination with other pharmacological agents or genetic manipulations could provide further insights into the complex mechanisms underlying glutamate signaling in the brain.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, starting from the commercially available 2,4-dichloro-5-methoxybenzoic acid. The first step is the conversion of the carboxylic acid group into a benzyl ester, followed by the introduction of the trifluoromethyl group using a Grignard reagent. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with the appropriate arylboronic acid, followed by deprotection of the benzyl ester to yield 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been widely used as a research tool to investigate the role of glutamate transporters in various physiological and pathological conditions. It has been shown to inhibit glutamate uptake in a dose-dependent manner, with a high selectivity for the excitatory amino acid transporter subtype 2 (EAAT2). This transporter is predominantly expressed in astrocytes, where it plays a crucial role in maintaining the extracellular glutamate concentration and preventing excitotoxicity. 5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been used to study the physiological function of EAAT2 in different brain regions, as well as its potential involvement in neurological disorders.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-13-7-6-9(16)8-10(13)14(21)20-12-5-3-2-4-11(12)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVNSZJYFHCKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B5884674.png)

![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5884692.png)


![4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B5884727.png)
![ethyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5884730.png)
![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)

![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)


![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)
